Comparative Caspase-1 Inhibitory Potency of CZL55 Versus CZL80 and CZL78
CZL55 inhibits caspase-1 with a reported IC50 of 24 nM [1]. This potency is measured against recombinant human caspase-1. Within the same chemical series discovered in the Tang et al. study, CZL80 demonstrates an IC50 of 10 nM, making it 2.4-fold more potent in this specific enzymatic assay [1]. CZL78, another analog, has an IC50 of 56 nM, which is 2.3-fold less potent than CZL55 [1].
| Evidence Dimension | Caspase-1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 24 nM (0.024 µM) |
| Comparator Or Baseline | CZL80 (IC50 = 10 nM); CZL78 (IC50 = 56 nM) |
| Quantified Difference | CZL55 is 2.4-fold less potent than CZL80; 2.3-fold more potent than CZL78 |
| Conditions | In vitro enzymatic assay using recombinant human caspase-1 |
Why This Matters
This direct, head-to-head quantitative comparison within a single, peer-reviewed study allows researchers to rationally select the appropriate potency tool compound; CZL55 provides an intermediate potency option that may be preferred for studies where the stronger inhibition of CZL80 is not required or could lead to off-target effects.
- [1] Tang Y, Feng B, Wang Y, Sun H, You Y, Yu J, Chen B, Xu C, Ruan Y, Cui S, Hu G, Hou T, Chen Z. Structure-based discovery of CZL80, a caspase-1 inhibitor with therapeutic potential for febrile seizures and later enhanced epileptogenic susceptibility. Br J Pharmacol. 2020 Aug;177(15):3519-3534. View Source
